Cyclopentyl methyl ether

Biocatalysis Ketone reduction Green chemistry

Traditional ethereal solvents like THF present significant process risks due to rapid peroxide formation, high water miscibility, and costly recovery. Cyclopentyl methyl ether (CPME) directly addresses these pain points as a drop-in replacement with a measurably superior safety and efficiency profile. - Delivers 97% yield in biocatalytic ketone reductions vs. 73% with THF, maximizing process economics. - Enables 58.82% crude yield in edible oil extraction vs. 50.84% for n-hexane, with facile azeotropic drying. - Reduces distillation energy costs by ~29% compared to THF due to its low heat of vaporization (69.2 Kcal/kg).

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 5614-37-9
Cat. No. B1360271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl methyl ether
CAS5614-37-9
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCOC1CCCC1
InChIInChI=1S/C6H12O/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3
InChIKeySKTCDJAMAYNROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl Methyl Ether (CPME, CAS 5614-37-9): Properties, Specifications, and Role as a Safer Ethereal Solvent Alternative


Cyclopentyl methyl ether (CPME, CAS 5614-37-9), also known as methoxycyclopentane, is a hydrophobic ether solvent with a boiling point of 106 °C and a density of 0.86 g/mL at 25 °C [1]. It is characterized by a low melting point (−140 °C), a low heat of vaporization (69.2 Kcal/kg), and a narrow explosion range [1]. Commercially available since 2005 from Zeon Corporation and approved under TSCA and ELINCS, CPME is positioned as a greener, safer alternative to conventional ether solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), methyl tert-butyl ether (MTBE), and 1,4-dioxane [2].

Why Generic Substitution of Cyclopentyl Methyl Ether (CPME) with Other Ethers Like THF or MTBE Fails: Key Differentiators in Safety, Process Efficiency, and Yield


Ethereal solvents cannot be freely interchanged due to critical differences in peroxide formation rates, water miscibility, thermal stability, and process economics. For instance, THF is fully miscible with water and forms explosive peroxides rapidly, while CPME exhibits a significantly slower peroxide formation rate, limited water solubility (1.1 g/100g), and forms a water azeotrope that enables efficient drying and solvent recovery [1][2]. In specific applications such as biocatalysis and extractions, CPME provides higher yields and selectivity compared to analogs like 2-MeTHF and THF, directly impacting process efficiency and cost [2][3].

Cyclopentyl Methyl Ether (CPME) Evidence Guide: Quantitative Head-to-Head Performance Data vs. THF, 2-MeTHF, MTBE, and Hexane


CPME Delivers 97% Yield in Biocatalytic Ketone Reduction, Outperforming THF (73%) and 2-MeTHF (74%)

In a head-to-head comparison of co-solvents for a biocatalytic ketone reduction (KRED-P01-C01, NADPH, pH 7), CPME (10% v/v) provided a 97% yield, significantly exceeding THF (73%), 2-MeTHF (74%), and MTBE (89%) under identical conditions [1]. This represents a 24 percentage-point improvement over THF and 23 points over 2-MeTHF, demonstrating superior enzyme compatibility and reaction efficiency.

Biocatalysis Ketone reduction Green chemistry

CPME Exhibits Slower Peroxide Formation and Greater Acid/Base Stability than THF and 2-MeTHF

A comparative analysis of ether solvents ranks CPME as having 'slower' peroxide formation and 'more stable' behavior under acidic conditions, whereas THF and 2-MeTHF exhibit 'faster' peroxide formation and are 'less stable' or 'unstable' to acids [1]. CPME's decomposition heat of peroxide (closed-type DSC) is 60–80 J/g, a small value indicative of reduced explosion hazard [2].

Safety Solvent stability Process chemistry

CPME's Low Water Solubility (1.1 g/100g) and High-Boiling Azeotrope (83 °C) Enable Efficient Recovery, in Contrast to Miscible THF

CPME has a water solubility of 1.1 g/100g at 23 °C, compared to THF which is infinitely miscible [1]. It forms a minimum-boiling azeotrope with water at 83 °C (83.7 wt% CPME, 16.3 wt% water), enabling straightforward azeotropic drying to <25 ppm water content [2][3].

Solvent recovery Extraction Process engineering

CPME Provides Higher Crude Oil Yield (58.82%) than n-Hexane (50.84%) in Sesame Seed Extraction

In a study comparing green solvents for sesame seed oil extraction, CPME yielded a crude oil recovery of 58.82%, outperforming both 2-MeTHF (54.91%) and the conventional solvent n-hexane (50.84%) [1]. This represents a 15.7% relative yield increase over n-hexane.

Extraction Green solvents Bio-based products

CPME's Lower Heat of Vaporization (69.2 Kcal/kg) Reduces Distillation Energy Costs vs. THF (98.1 Kcal/kg)

The heat of vaporization of CPME at its boiling point is 69.2 Kcal/kg, which is 29% lower than that of THF (98.1 Kcal/kg) and 20% lower than 2-MeTHF (87.1 Kcal/kg) [1]. This lower energy requirement directly reduces operating costs during solvent recovery by distillation.

Process economics Solvent recovery Sustainability

CPME Matches or Exceeds THF in Grignard Reactions and Provides Superior Stability for Organometallic Chemistry

CPME has been demonstrated to be an effective solvent for Grignard reagent formation and subsequent reactions, with studies showing it matches or exceeds the performance of THF in these transformations while offering superior stability towards free radicals [1][2]. Systematic studies have established that with appropriate activators (e.g., DIBAL-H), a wide range of Grignard reagents can be prepared as homogeneous or heterogeneous solutions in CPME [2].

Grignard reactions Organometallic synthesis Process chemistry

Cyclopentyl Methyl Ether (CPME) Application Scenarios: Where Quantitative Evidence Supports Its Use Over THF, 2-MeTHF, and Hexane


Biocatalytic Reductions and Enzymatic Processes

In biocatalytic ketone reductions, CPME provided a 97% yield compared to 73% with THF and 74% with 2-MeTHF, demonstrating superior enzyme compatibility and reaction efficiency [1]. This makes CPME the solvent of choice for cost-sensitive biocatalytic transformations where maximizing yield is paramount.

Extraction of Natural Products and Bio-Oils

CPME outperforms n-hexane and 2-MeTHF in the extraction of edible oils, achieving a 58.82% crude yield from sesame seeds versus 50.84% for n-hexane [2]. Its low water solubility (1.1 g/100g) and azeotropic drying capability further streamline post-extraction processing and solvent recovery [3].

Grignard and Organometallic Reactions

CPME is a proven, safer alternative to THF for Grignard reagent formation and subsequent coupling reactions, offering equivalent or superior performance with significantly reduced peroxide formation risk [4][5]. Its stability towards free radicals and organolithium reagents makes it particularly well-suited for challenging organometallic transformations [5].

Large-Scale Solvent Recovery and Process Intensification

The combination of low water solubility (1.1 g/100g), a water azeotrope (83 °C), and a low heat of vaporization (69.2 Kcal/kg) makes CPME highly economical to recover and recycle [6][7]. This reduces energy costs by approximately 29% compared to THF distillation and minimizes wastewater generation, directly benefiting large-scale manufacturing processes [6].

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